N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is classified as an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound can be found in chemical databases such as PubChem and BenchChem, where it is cataloged with unique identifiers and structural data .
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide typically involves several steps:
The molecular structure of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide can be represented by its chemical formula . The key features include:
The compound's InChI representation is provided as follows:
This structural data allows for computational modeling and analysis of its properties.
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide can participate in various chemical reactions:
Common reagents for these reactions include:
The choice of solvent and temperature greatly influences reaction outcomes.
The mechanism of action for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is not fully elucidated but may involve:
Research indicates that modifications in the pyrazole structure can significantly impact its biological efficacy .
The physical properties of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide include:
Chemical properties include:
These properties are critical for determining its applicability in various fields.
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has several scientific applications:
Pyrazole-based heterocycles constitute a privileged scaffold in medicinal chemistry, with their significance rooted in the 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds—the first documented natural pyrazole [5]. This five-membered ring system (3 carbon atoms, 2 adjacent nitrogen atoms) evolved from early agrochemical applications to pharmaceutical prominence through nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib (COX-2 inhibitor) and anticancer agents such as crizotinib [5]. The structural versatility of pyrazole enables diverse substitution patterns at N1, C3, C4, and C5 positions, facilitating targeted molecular design. Acetamide-functionalized pyrazoles emerged as particularly valuable frameworks due to their hydrogen-bonding capacity and metabolic stability, positioning them as ideal pharmacophores for rational drug design against biologically challenging targets [5]. The integration of the acetamide moiety (-NHCOCH₃) at the C4 position of 3,5-dimethylpyrazole creates a planar, electron-rich region that enhances target binding through dipole interactions and hydrogen bonding networks—features exploited in contemporary therapeutic development .
N-(3,5-Dimethyl-1H-pyrazol-4-yl)acetamide derivatives represent a structurally optimized subclass with demonstrated therapeutic relevance across multiple disease domains. The methyl groups at C3 and C5 confer steric protection against metabolic deactivation while maintaining favorable logP values (typically 1.5-2.5), balancing membrane permeability and aqueous solubility [5]. This core structure serves as a molecular platform for generating chemical libraries targeting:
Table 1: Structural Features and Corresponding Pharmacological Advantages of N-(3,5-Dimethyl-1H-pyrazol-4-yl)acetamide Core
Structural Element | Physicochemical Property | Therapeutic Advantage |
---|---|---|
Pyrazole ring | Aromatic character | π-Stacking with target proteins |
C3/C5 methyl groups | Enhanced lipophilicity | Improved membrane permeability |
Acetamide at C4 | Hydrogen bond donor/acceptor | Specific target binding interactions |
N1 unsubstituted | Tautomerism capability | Adaptable binding geometry |
Recent drug discovery initiatives increasingly exploit this scaffold due to its synthetic accessibility and demonstrated in vitro potency against resistant pathogens (MIC ≤50 μg/mL) [3] and cancer cell lines (IC₅₀ ≤13.6 μM) [2], outperforming established drugs like bicalutamide (IC₅₀=35.0 μM) in specific contexts.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7